molecular formula C8H8F4N2O B1517259 6-(2,2,3,3-Tetrafluoropropoxy)pyridin-3-amine CAS No. 915394-36-4

6-(2,2,3,3-Tetrafluoropropoxy)pyridin-3-amine

Cat. No. B1517259
M. Wt: 224.16 g/mol
InChI Key: XDHROHIHKBDPTB-UHFFFAOYSA-N
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Patent
US08486962B2

Procedure details

A solution of 5-nitro-2-(2,2,3,3-tetrafluoro-propoxy)pyridine (1.5 g, 0.6 mmol) in methanol (30 ml) was hydrogenated over 10% Pd—C (150 mg) at atmospheric pressure until no further gas was absorbed. The reaction mixture was filtered over celite and the filtrate concentrated to dryness to yield 6-(2,2,3,3-tetrafluoro propoxy)-pyridin-3-ylamine (600 mg, 50%) as solid.
Name
5-nitro-2-(2,2,3,3-tetrafluoro-propoxy)pyridine
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
150 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([O:10][CH2:11][C:12]([F:17])([F:16])[CH:13]([F:15])[F:14])=[N:8][CH:9]=1)([O-])=O>CO.[Pd]>[F:17][C:12]([F:16])([CH:13]([F:15])[F:14])[CH2:11][O:10][C:7]1[N:8]=[CH:9][C:4]([NH2:1])=[CH:5][CH:6]=1

Inputs

Step One
Name
5-nitro-2-(2,2,3,3-tetrafluoro-propoxy)pyridine
Quantity
1.5 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC(=NC1)OCC(C(F)F)(F)F
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
150 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was absorbed
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered over celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
FC(COC1=CC=C(C=N1)N)(C(F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 600 mg
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 446.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.